4-phenyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidine-4-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl group could be introduced through a Friedel-Crafts alkylation, the tetrahydro-1H-benzo[d]imidazole could be synthesized through a condensation reaction, and the carbonitrile group could be added through a nitrile addition .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The phenyl and piperidine rings would likely contribute to the rigidity of the molecule, while the tetrahydro-1H-benzo[d]imidazole and carbonitrile groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The phenyl group might undergo electrophilic aromatic substitution, the tetrahydro-1H-benzo[d]imidazole could potentially participate in acid-base reactions, and the carbonitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carbonitrile group could increase its solubility in polar solvents, while the multiple ring structures could increase its melting and boiling points .Scientific Research Applications
Discovery and Investigation of Piperidone Derivatives
The review by Mohammad Hossain et al. (2020) details the discovery and development of a novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential drug candidates. These compounds exhibit excellent cytotoxic properties and demonstrate greater tumor-selective toxicity. They act through apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. These molecules also show promising antimalarial and antimycobacterial properties and are well tolerated in mice during short term toxicity studies. This highlights the potential of piperidine derivatives, similar to the compound , in scientific research for developing antineoplastic drug candidates (Mohammad Hossain et al., 2020).
Pharmacophore Design for MAP Kinase Inhibitors
T. Scior et al. (2011) review literature describing the design, synthesis, and activity studies of synthetic compounds with a tri- and tetra-substituted imidazole scaffold. These compounds are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, responsible for proinflammatory cytokine release. The review focuses on crystal structures of p38 in complex with small organic ligands, providing insights into the design of selective inhibitors. This emphasizes the importance of imidazole scaffolds in the development of inhibitors targeting specific kinases, relevant to the structure of 4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile (T. Scior et al., 2011).
Synthesis and Transformation of Phosphorylated Azole Derivatives
E. Abdurakhmanova et al. (2018) systematically review methods for synthesizing 4-phosphorylated 1,3-azoles, including their chemical and biological properties. This showcases the versatility of azole derivatives, including imidazole-based compounds, in the synthesis of heterocyclic compounds with potential biological activities. The review suggests that phosphorylated azole derivatives exhibit various types of activity, including insectoacaricidal, anti-blastic, and antihypertensive effects, highlighting the diverse applications of azole derivatives in scientific research (E. Abdurakhmanova et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .
Properties
IUPAC Name |
4-phenyl-1-(4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-13-20(16-4-2-1-3-5-16)8-10-24(11-9-20)19(25)15-6-7-17-18(12-15)23-14-22-17/h1-5,14-15H,6-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKBJPXUWANIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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